molecular formula C23H24BrP B106642 (4-Pentenyl)triphenylphosphonium bromide CAS No. 56771-29-0

(4-Pentenyl)triphenylphosphonium bromide

Cat. No. B106642
CAS RN: 56771-29-0
M. Wt: 411.3 g/mol
InChI Key: KANICXDUFCDRDS-UHFFFAOYSA-M
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Description

(4-Pentenyl)triphenylphosphonium bromide is a phosphonium salt that is involved in various chemical reactions, particularly in the synthesis of organic compounds. It is related to a class of compounds where a triphenylphosphonium group is attached to an organic moiety, in this case, a 4-pentenyl group. These compounds are known for their utility in organic synthesis, including bromination reactions and the formation of ylides for further chemical transformations .

Synthesis Analysis

The synthesis of related triphenylphosphonium bromide compounds typically involves the reaction of triphenylphosphine with an appropriate organic halide or bromine. For instance, the synthesis of ylide(4-carboxybutyl)triphenylphosphonium bromide is achieved by reacting triphenylphosphine with 5-bromovaleric acid in acetonitrile . Similarly, bromotriphenylphosphonium tribromide is prepared by reacting triphenylphosphine with bromine in dichloromethane . These methods highlight the versatility of triphenylphosphine in forming phosphonium salts with various organic groups.

Molecular Structure Analysis

The molecular structure of triphenylphosphonium bromide derivatives is characterized by the presence of a central phosphorus atom surrounded by three phenyl rings and an organic moiety, such as the 4-pentenyl group. The crystal structure of a related compound, [4-(methoxycarbonyl)benzyl]triphenylphosphonium bromide hemihydrate, shows intermolecular hydrogen bonding and the phenyl rings at distinct angles with the central phosphorus atom . These structural features are crucial for the reactivity and stability of the phosphonium salts.

Chemical Reactions Analysis

Triphenylphosphonium bromide compounds participate in a variety of chemical reactions. They are used as halogen carriers in bromination reactions, where they facilitate the addition of bromine to alkenes, carbonyl compounds, and arenes . The reaction of (E)-5-bromo-3-penten-2-one with triphenylphosphine results in the formation of phosphonium salts, which can further react to give condensation products with benzaldehyde . Additionally, these compounds can undergo reactions with ketenes and acyl chlorides to produce nitriles and other phosphonium salts . The versatility of these reactions demonstrates the significant role of triphenylphosphonium bromide derivatives in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Pentenyl)triphenylphosphonium bromide and related compounds are influenced by their molecular structure. These compounds typically exhibit good solubility in organic solvents such as methanol, ethanol, acetone, dichloromethane, and THF . The crystal packing and intermolecular interactions, including C-H···π contacts, contribute to the stability of these compounds . The thermal and physicochemical stability, along with non-toxicity compared to liquid bromine, make these salts advantageous for use in organic synthesis .

Scientific Research Applications

  • Organic Synthesis and the Wittig Reaction

    • Summary : The Wittig reaction is a versatile method used in organic synthesis. It involves the reaction of a phosphonium ylide (formed from a phosphonium salt and a base) with an aldehyde or ketone, resulting in the production of an alkene and phosphine oxide. The reaction is widely applicable in the manufacturing of vitamins and pharmaceuticals .
    • Results :
      • The mixture decolorized upon benzaldehyde addition, indicating successful progression of the reaction .
  • Antimicrobial and Antitumor Properties

    • Summary : The Wittig reaction plays a crucial role in the synthesis of lavendamycin ethyl ester, known for its antimicrobial and antitumor properties .
  • Retinoid Synthesis

    • Summary : Otero et al. utilized the stereoselectivity of the Wittig reaction to synthesize retinoids, essential for mammalian reproduction, cell growth, and immune system strength .
  • Vitamin E (ɑ-Tocopherol) Synthesis

    • Summary : The Wittig reaction contributes to the synthesis of ɑ-tocopherol (vitamin E), known for its antioxidant properties and ability to prevent degenerative neuropathy .
  • Crystal Structure Studies

    • Summary : Crystal structures of (4-bromobenzyl)triphenylphosphonium bromide have been investigated .

Safety And Hazards

“(4-Pentenyl)triphenylphosphonium bromide” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

pent-4-enyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h2,4-12,14-19H,1,3,13,20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANICXDUFCDRDS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972220
Record name (Pent-4-en-1-yl)(triphenyl)phosphanium bromide
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Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Pentenyl)triphenylphosphonium bromide

CAS RN

56771-29-0
Record name 56771-29-0
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Record name (Pent-4-en-1-yl)(triphenyl)phosphanium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-PENTEN-1-YL)TRIPHENYLPHOSPHONIUM BROMIDE
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Record name 4-pentenyl(triphenyl)phosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DF Taber, M Rahimizadeh, KK You - The Journal of Organic …, 1995 - ACS Publications
The Dendrobatid poison frogs of Central America have been a rich source of pharmacologically potentand structurally novel alkaloids. Recently, an intriguing new class of these …
Number of citations: 29 pubs.acs.org
JW Scott - 1967 - search.proquest.com
… This material reacted smoothly with triphenylphosphine to give 4-methyl-4-pentenyl-triphenylphosphonium bromide. The Grignard reagent from 4-chloro-butyl benzyl ether (GC Munoz …
Number of citations: 0 search.proquest.com

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